Thianthrene 5,5,10-trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thianthrene 5,5,10-trioxide is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Thianthrene 5,5,10-trioxide can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the trioxide derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Thianthrene 5,5,10-trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound back to thianthrene or other lower oxidation state compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thianthrene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of thianthrene.
Reduction: Thianthrene and other lower oxidation state compounds.
Substitution: Functionalized thianthrene derivatives with diverse chemical properties.
Scientific Research Applications
Thianthrene 5,5,10-trioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of novel compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of thianthrene 5,5,10-trioxide involves its ability to undergo redox reactions and interact with various molecular targets. The compound’s sulfur atoms play a crucial role in its reactivity, enabling it to participate in electron transfer processes and form stable complexes with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Thianthrene: The parent compound of thianthrene 5,5,10-trioxide, with similar structural features but different oxidation states.
Thianthrene 5-oxide: A related compound with a lower oxidation state, exhibiting distinct chemical properties.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with structural similarities to thianthrene.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of three oxygen atoms
Properties
IUPAC Name |
thianthrene 5,5,10-trioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S2/c13-16-9-5-1-3-7-11(9)17(14,15)12-8-4-2-6-10(12)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWIQWXWMFAMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450179 |
Source
|
Record name | Thianthrene, 5,5,10-trioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-54-1 |
Source
|
Record name | Thianthrene, 5,5,10-trioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.